2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide
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Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with alpha1-adrenergic receptors and its potential role in modulating neurotransmitter release.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as hypertension, depression, and anxiety.
Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide involves its binding to alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. By binding to these receptors, the compound can modulate the physiological responses mediated by these receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide is unique in its specific structural features, which confer distinct binding affinities and pharmacokinetic profiles compared to other similar compounds. Its methoxyphenyl and phenylacetamide moieties contribute to its unique interaction with alpha1-adrenergic receptors, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-19(23)20-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPSKWNOUWEBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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